Stalevo - 745835-09-0

Stalevo

Catalog Number: EVT-12917277
CAS Number: 745835-09-0
Molecular Formula: C33H40N6O13
Molecular Weight: 728.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Stalevo involves the combination of its three active components through established pharmaceutical manufacturing processes. The method typically includes:

  1. Preparation of Mixtures: A first mixture contains entacapone and a substantial portion of levodopa (10-75% by weight), while a second mixture comprises the remaining levodopa and carbidopa (25-90% by weight) . This separation allows for better control over the stability and dissolution properties of the final product.
  2. Granulation Process: The mixtures are often combined using granulation techniques to ensure uniform distribution of active ingredients and excipients. This process can include wet or dry granulation methods depending on the formulation requirements.
  3. Tablet Formation: The granulated material is then compressed into tablets, which may be coated to enhance stability and patient compliance .
Molecular Structure Analysis

The molecular structures of the individual components in Stalevo are as follows:

  • Carbidopa:
    • Molecular Formula: C10H14N2O4H2OC_{10}H_{14}N_{2}O_{4}\cdot H_{2}O
    • Molecular Weight: 244.3 g/mol
    • Structural Formula: Carbidopa Structure
  • Levodopa:
    • Molecular Formula: C9H11NO4C_{9}H_{11}NO_{4}
    • Molecular Weight: 197.2 g/mol
    • Structural Formula: Levodopa Structure
  • Entacapone:
    • Molecular Formula: C14H15N3O5C_{14}H_{15}N_{3}O_{5}
    • Molecular Weight: 305.3 g/mol
    • Structural Formula: Entacapone Structure

These compounds exhibit distinct structural features that contribute to their pharmacological activities.

Chemical Reactions Analysis

The chemical reactions involved in the action of Stalevo primarily pertain to its pharmacokinetic properties:

  1. Decarboxylation Reaction: Levodopa undergoes decarboxylation to form dopamine in the brain, which is essential for alleviating Parkinsonian symptoms.
  2. Inhibition Mechanism: Carbidopa inhibits aromatic L-amino acid decarboxylase, preventing premature conversion of levodopa to dopamine outside the central nervous system.
  3. COMT Inhibition: Entacapone inhibits catechol-O-methyltransferase, reducing the metabolism of levodopa and increasing its bioavailability .

These reactions collectively enhance the therapeutic efficacy of Stalevo.

Mechanism of Action

Stalevo operates through a multi-faceted mechanism:

  • Levodopa is converted to dopamine in the brain, replenishing this critical neurotransmitter that is deficient in Parkinson's disease.
  • Carbidopa ensures that more levodopa reaches the brain by inhibiting its peripheral conversion.
  • Entacapone prolongs the action of levodopa by inhibiting its breakdown via catechol-O-methyltransferase, thus enhancing its therapeutic effects over time .

This synergistic approach maximizes symptom relief while minimizing side effects associated with fluctuating dopamine levels.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Stalevo tablets are typically film-coated for improved stability and swallowing ease.
  • Solubility: Carbidopa and levodopa are slightly soluble in water; entacapone has different solubility characteristics based on pH levels.

Chemical Properties:

  • Stability: The formulation's stability is enhanced through careful selection of excipients that prevent degradation.
  • pH Sensitivity: The solubility and absorption profiles can vary with pH, influencing drug release rates from the tablet matrix.

Relevant Data:

The tablets are manufactured under strict quality controls to ensure consistent dosage forms across different strengths .

Applications

Stalevo is primarily used in clinical settings for managing Parkinson’s disease symptoms. Its formulation allows for:

  • Improved patient adherence due to reduced pill burden (combination therapy).
  • Enhanced control over motor symptoms compared to monotherapy with levodopa alone.
  • Flexibility in dosing tailored to individual patient needs based on symptom severity .

Properties

CAS Number

745835-09-0

Product Name

Stalevo

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C33H40N6O13

Molecular Weight

728.7 g/mol

InChI

InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1

InChI Key

OTVUCEMFRGJEMR-FTXVUGNJSA-N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.